3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol
Overview
Description
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a molecular linker, facilitating the formation of complex molecular structures. It has been observed to interact with enzymes such as Taq polymerase and telomerase, inhibiting their activity . Additionally, this compound can trigger caspase activation through oxidative mechanisms and down-regulate proteins like Extracellular Signal Regulated Kinase 2 (ERK2), affecting phosphorylation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of ERKs, which are crucial for cell signaling and proliferation . Furthermore, this compound can induce apoptosis in certain cell types by activating caspases, leading to programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits enzymes like Taq polymerase and telomerase, which are essential for DNA replication and maintenance . The compound also affects gene expression by down-regulating proteins such as ERK2 and inhibiting their phosphorylation . These interactions result in altered cellular functions and can lead to apoptosis through caspase activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as Taq polymerase and telomerase play a crucial role in its metabolic processing and subsequent cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its activity and overall impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells . The compound’s presence in particular subcellular regions can enhance its interactions with target biomolecules and modulate cellular processes effectively .
Properties
IUPAC Name |
3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTADSCFDSVWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.